7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430351
InChI: InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one

CAS No.:

Cat. No.: VC17430351

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 7-amino-2H-pyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11)
Standard InChI Key BGUSEONEOLEBRE-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=C(C=C2C(=O)N1)N

Introduction

Structural and Chemical Properties

Core Architecture

The compound belongs to the pyrrolopyrazine family, featuring a bicyclic system where a pyrrole ring is fused to a pyrazine moiety. The 7-amino group introduces electron-rich properties, enhancing hydrogen-bonding capabilities and influencing molecular interactions with biological targets . X-ray crystallography of analogous derivatives confirms a planar structure with conjugated π-systems, which is critical for binding to enzyme active sites .

Physicochemical Characteristics

Key physicochemical parameters include:

  • Molecular Formula: C₇H₇N₃O

  • Molecular Weight: 149.15 g/mol

  • logP: ~1.2 (predicted), indicating moderate hydrophobicity

  • pKa: The amino group exhibits a pKa of ~8.5, rendering it protonated under physiological conditions .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives typically involves multicomponent reactions. A representative route for 7-aminosubstituted derivatives includes:

  • Cyclocondensation: Reaction of 2-aminopyrrole with α-keto esters or aldehydes under acidic conditions to form the pyrazine ring .

  • Functionalization: Introduction of the 7-amino group via nucleophilic substitution or reductive amination .

Table 1: Synthetic Yields for Key Intermediates

StepReagentsConditionsYield (%)Reference
12-Aminopyrrole, Ethyl glyoxylateHOAc, DCM, RT, 2 h85–90
2NH₃, Pd/C, H₂EtOH, 50°C, 6 h70–75

Optimization Challenges

Steric hindrance at the 7-position often necessitates protecting group strategies. For example, Boc-protected intermediates are employed to direct regioselective amination, followed by deprotection under mild acidic conditions .

Biological Activity and Mechanisms

PARP Inhibition

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one derivatives exhibit potent poly(ADP-ribose) polymerase (PARP) inhibition, particularly in BRCA-deficient cancer cells. Compound 7m (a 3-nitro derivative) demonstrated IC₅₀ values of 12.5 μM against Panc-1 pancreatic cancer cells, surpassing etoposide (24.3 μM) .

Table 2: Antiproliferative Activity of Select Derivatives

CompoundSubstituentPanc-1 IC₅₀ (μM)PC3 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
7m3-NO₂12.517.713.1
Etoposide24.329.827.4

Apoptotic Induction

Western blot analyses reveal that 7m downregulates caspase-3 and cleaved caspase-3 levels in Panc-1 cells, confirming apoptosis induction . Flow cytometry further shows sub-G₁ phase arrest, indicative of DNA fragmentation .

Kinase Selectivity

The 7-amino group enhances selectivity for kinases such as EGFR and VEGFR2. Patent data highlight derivative US6664252B2 (a 4-aminopyrrolo[2,3-d]pyrimidine analog) as a potent adenosine A2a receptor antagonist (Kᵢ = 2.3 nM) .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): 3-NO₂ and 3-Cl substituents improve potency by 2–3-fold compared to unsubstituted analogs .

  • Amino Group Positioning: The 7-amino group is critical for hydrogen bonding with PARP’s nicotinamide pocket, as shown in docking studies .

Pharmacophore Modeling

Quantum mechanical calculations identify the pyrrolopyrazine core and 7-amino group as essential for π-π stacking and electrostatic interactions, respectively .

Therapeutic Applications

Oncology

Derivatives show promise in BRCA-mutant cancers, with 7m advancing to preclinical trials for pancreatic adenocarcinoma .

Cardiovascular Diseases

Patent US5041442A discloses pyrrolo[1,2-a]pyrazines as gastric acid secretion inhibitors, suggesting potential applications in gastroesophageal reflux disease (GERD) .

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